5-AMINO-3-[(Z)-2-(3-BROMO-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1H-PYRAZOL-4-YL CYANIDE
Overview
Description
5-AMINO-3-[(Z)-2-(3-BROMO-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(Z)-2-(3-BROMO-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding cyano compound. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromine atom in the bromomethoxyphenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The presence of the cyano group and the pyrazole ring makes it a candidate for drug development .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity .
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(Z)-2-(3-BROMO-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-bromophenyl)pyrazole
- 5-Amino-3-(2-thienyl)pyrazole
- 5-Amino-3-methyl-1-phenylpyrazole
Uniqueness
Compared to similar compounds, 5-AMINO-3-[(Z)-2-(3-BROMO-4-METHOXYPHENYL)-1-CYANO-1-ETHENYL]-1H-PYRAZOL-4-YL CYANIDE is unique due to the presence of the cyano group and the bromomethoxyphenyl group.
Properties
IUPAC Name |
3-amino-5-[(Z)-2-(3-bromo-4-methoxyphenyl)-1-cyanoethenyl]-1H-pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O/c1-21-12-3-2-8(5-11(12)15)4-9(6-16)13-10(7-17)14(18)20-19-13/h2-5H,1H3,(H3,18,19,20)/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFVJYGJTGSBRU-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=C(C(=NN2)N)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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